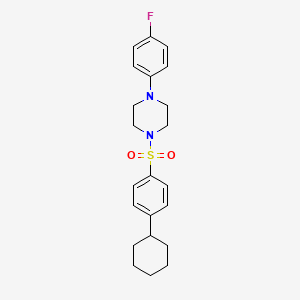

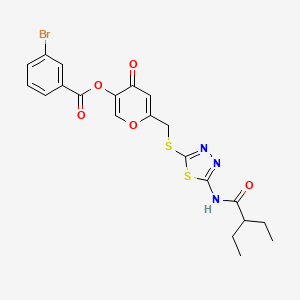

![molecular formula C16H16N2O3S2 B2641159 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide CAS No. 903335-32-0](/img/structure/B2641159.png)

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

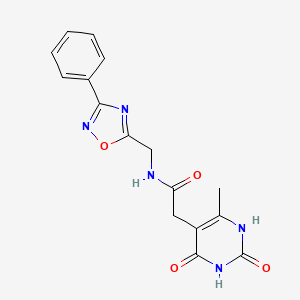

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial and diuretic properties . It also contains a pyrroloquinoline moiety, which is a type of heterocyclic compound that has been studied for its potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolo-/Indolo[1,2-a]quinolines

A study by Kiruthika, Nandakumar, and Perumal (2014) outlines an efficient methodology for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides. This process leverages Cu(I)-catalyzed formation of ynamide and Ag(I)-assisted intramolecular hydroarylation in a one-pot fashion, yielding tri- and tetracyclic heterocycles. The photophysical properties of these compounds suggest potential applications in material science and photodynamic therapy (S. Kiruthika, A. Nandakumar, P. Perumal, 2014).

Biological Activities of Sulfonamide Hybrids

Ghomashi et al. (2022) discuss the broad pharmacological potential of sulfonamide hybrids, detailing various two-component hybrids integrating coumarin, indole, and quinoline, among others. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, highlighting their relevance in drug discovery and development (Reihane Ghomashi et al., 2022).

Reactivity and Applications in Organic Synthesis

Pirwerdjan, Becker, and Bolm (2016) explored the acid-promoted cyclization of N-alkynylated sulfoximines, demonstrating the synthesis of sulfoximidoyl-functionalized naphtho[2,1-b]thiophenes or pyrrolo[1,2-a]quinolines with excellent yields. These findings open new avenues for the development of complex organic molecules with potential applications in drug design and synthetic chemistry (Ramona Pirwerdjan, P. Becker, C. Bolm, 2016).

Oxidative Desulphurization of Liquid Fuel

Research by Jia et al. (2009) investigated the impact of N-containing compounds on the oxidative desulfurization of liquid fuel. This study found that certain N-containing compounds, such as pyridine and pyrrole, affect the removal rate of sulfur compounds, offering insights into the chemical processes involved in fuel purification (Y. Jia et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further studies on its synthesis, characterization, and potential biological activity. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and assessing its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-10-13-9-12(17-23(20,21)14-5-3-7-22-14)8-11-4-2-6-18(15(11)13)16(10)19/h3,5,7-10,17H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRIVCRJULICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)

![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)

![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2641091.png)

![N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)